

physical and spectral data of 2-Iodo-1,3-benzenediol

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Compound of Interest

Compound Name: *2-Iodobenzene-1,3-diol*

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An In-depth Technical Guide to the Physical and Spectral Properties of 2-Iodo-1,3-benzenediol

This technical guide provides a comprehensive overview of the physical and spectral data for 2-Iodo-1,3-benzenediol, also known as 2-iodoresorcinol. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate. This document details experimental protocols for its synthesis and presents key data in a structured format.

Compound Identification and Physical Properties

2-Iodo-1,3-benzenediol is a substituted aromatic compound with the chemical formula $C_6H_5IO_2$. [1][2] It is often used as an intermediate in the synthesis of more complex molecules in various fields, including pharmaceutical research.

Table 1: Physical and Chemical Properties of 2-Iodo-1,3-benzenediol

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ IO ₂	[1] [2]
Molecular Weight	236.01 g/mol	[1] [2]
CAS Number	41046-67-7	[1] [2]
Appearance	Cream-colored solid	[1]
Melting Point	99–101 °C	[1]
	106.0 to 110.0 °C	
Boiling Point	115-119 °C	[1]
Boiling Point	197.2 °C at 760 mmHg	[1]
Density	2.177 g/cm ³	[1]
Flash Point	73 °C	[1]
Synonyms	2-iodoresorcinol, 1,3-dihydroxy-2-iodobenzene	[1] [2]

Spectral Data

The following tables summarize the key spectral data for 2-Iodo-1,3-benzenediol, which are crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data

Solvent	Spectrometer Frequency	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment	Reference
acetone-d ₆	300 MHz	8.83	s	-	2 H (OH)	[1]
7.00	t	8.1 Hz	1 H (Ar-H)	[1]		
6.46	d	8.1 Hz	2 H (Ar-H)	[1]		

Table 3: ^{13}C NMR Spectral Data

Solvent	Spectrometer Frequency	Chemical Shift (δ)	Reference
acetone-d ₆	75 MHz	158.8	[1]
130.4		[1]	
107.1		[1]	
75.4		[1]	

Table 4: Infrared (IR) Spectral Data

Technique	Medium	Wavenumber (cm ⁻¹)	Assignment	Reference
Thin Film	CHCl ₃	3456, 3363 (broad)	O-H stretch	[1]
1593, 1582, 1491, 1458	C=C aromatic stretch	[1]		
1304, 1278, 1250	C-O stretch / O-H bend	[1]		
1185, 1159, 1022, 994, 784, 704	Fingerprint Region	[1]		

Table 5: Mass Spectrometry Data

Technique	Ionization Mode	m/z	Relative Intensity (%)	Assignment	Reference
EIMS	El	237	6	[M+H] ⁺	[1]
236	100	M ⁺	[1]		
218	23	[M-H ₂ O] ⁺	[1]		
127	16	I ⁺	[1]		
81	13	[1]			
63	8	[1]			
53	17	[1]			
HRMS	El	235.9333 (found)	-	[M] ⁺ (Calculated: 235.9334 for C ₆ H ₅ IO ₂)	[1]

Experimental Protocols

Synthesis of 2-Iodo-1,3-benzenediol via Electrophilic Iodination

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[1\]](#) The reaction involves the direct iodination of resorcinol in an aqueous medium.

Materials and Equipment:

- Resorcinol (7.27 g, 66.0 mmol)
- Iodine (17.92 g, 70.6 mmol)
- Sodium bicarbonate (6.16 g, 73.3 mmol)
- Distilled water (46 mL)

- Ethyl acetate
- 10% aqueous sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate
- Chloroform
- 250-mL round-bottomed flask
- Large elliptical stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

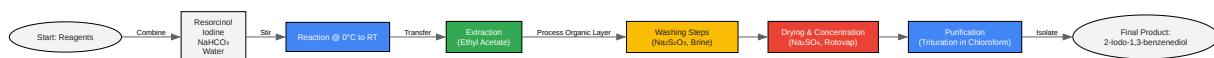
Procedure:

- A 250-mL, one-necked, round-bottomed flask is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).
- The flask is placed in an ice-water bath and stirred vigorously.
- Sodium bicarbonate (6.16 g, 73.3 mmol) is added slowly in portions over 5 minutes. Vigorous evolution of carbon dioxide will be observed.
- After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature over 20 minutes, followed by an additional 10 minutes of stirring, during which it becomes a brown slurry.
- The product is extracted with ethyl acetate (3 x 50 mL).

- The combined organic extracts are washed successively with 10% aqueous sodium thiosulfate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting solid residue is purified by trituration in chloroform (20 mL) at -10 °C, followed by filtration to yield the product as a cream-colored solid.

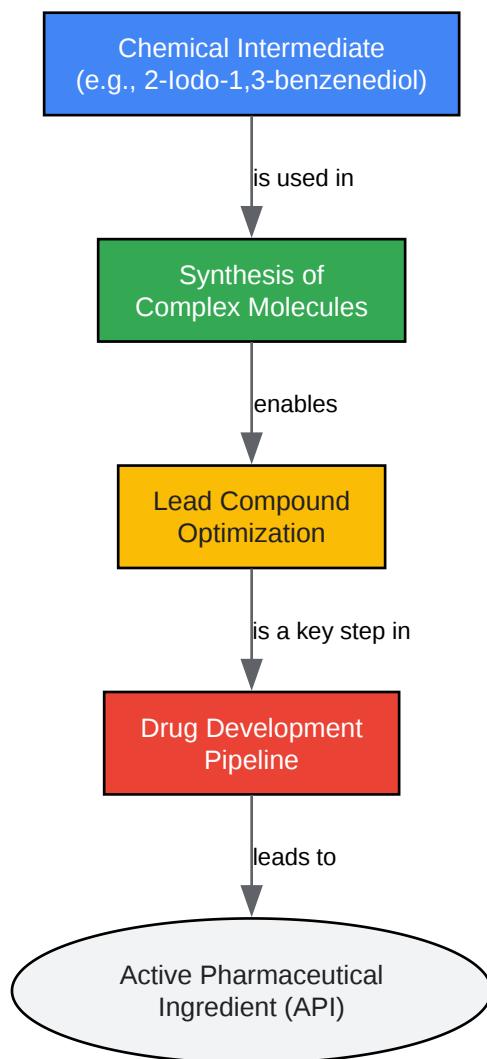
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol and the underlying chemical relationship.



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Caption: Experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol.



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Caption: Role of an intermediate in the drug development process.

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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Iodobenzene-1,3-diol | C₆H₅IO₂ | CID 616833 - PubChem [pubchem.ncbi.nlm.nih.gov]

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